METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE
Description
Significance of Benzothiophene (B83047) Core Structures in Chemical and Biological Sciences
The benzothiophene scaffold is a privileged structure in the fields of medicinal chemistry and materials science. nih.govnih.gov Its inherent aromatic and heterocyclic nature imparts a range of desirable physicochemical properties. Benzothiophene derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, anti-cancer, anti-inflammatory, antimicrobial, and antioxidant effects. nih.gov This broad applicability has made the benzothiophene core a focal point for the development of novel therapeutic agents and functional organic materials. nih.gov The versatility of the benzothiophene system allows for the introduction of various substituents, enabling the fine-tuning of its biological and physical characteristics. nih.gov
Historical Context of Methyl 1-Benzothiophene-4-Carboxylate Research
Scope and Objectives of Research on this compound
The primary focus of research involving this compound is its utilization as a crucial intermediate in the synthesis of more complex molecules with specific biological activities or material properties. Academic and industrial research aims to leverage this compound as a scaffold to construct novel derivatives for a variety of applications.
Key research objectives include:
Synthesis of Novel Bioactive Molecules: A significant portion of research is dedicated to using this compound as a starting material for the synthesis of potential drug candidates. This includes the development of new antimicrobial agents to combat multidrug-resistant bacteria and the creation of novel compounds with potential anticancer properties. nih.gov
Development of Functional Materials: The benzothiophene core is also explored for its potential in creating organic materials with interesting electronic or photophysical properties. Research in this area may involve incorporating the this compound unit into larger conjugated systems.
Exploration of Structure-Activity Relationships (SAR): By modifying the core structure of this compound and evaluating the biological activity of the resulting derivatives, researchers aim to understand the relationship between the chemical structure and the observed biological effects. This knowledge is crucial for the rational design of more potent and selective compounds.
Physicochemical Properties of this compound
Below is a table summarizing some of the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 100590-43-0 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₁₀H₈O₂S | sigmaaldrich.com |
| Molecular Weight | 192.24 g/mol | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| InChI Key | LJEKEROHNAFUGD-UHFFFAOYSA-N | sigmaaldrich.com |
Synthetic Approaches to Benzothiophene-4-Carboxylic Acid Derivatives
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid, Benzo[b]thiophene-4-carboxylic acid. Various methods have been developed for the synthesis of the core benzothiophene ring system, which can then be functionalized to produce the desired 4-carboxy derivative. Some general synthetic strategies for benzothiophenes include:
Palladium-Catalyzed Carbonylative Approach: This method involves the reaction of 2-(methylthio)phenylacetylenes with carbon monoxide and an alcohol in the presence of a palladium catalyst to yield benzothiophene-3-carboxylic esters. acs.org
Intramolecular Cyclization: Various aryl sulfides can undergo intramolecular cyclization under different catalytic conditions to form the benzothiophene ring. sigmaaldrich.com
From o-halovinylbenzenes: Reaction with potassium sulfide (B99878) can provide 2-substituted benzo[b]thiophenes.
Once Benzo[b]thiophene-4-carboxylic acid is obtained, standard esterification procedures, such as reaction with methanol (B129727) in the presence of an acid catalyst, can be employed to produce this compound.
Research Applications of this compound Derivatives
The true significance of this compound lies in its role as a precursor to a variety of functional molecules. Research has demonstrated the utility of its derivatives in several areas:
Antimicrobial Agents: Derivatives of benzothiophene-2-carbohydrazide, which can be synthesized from the corresponding methyl ester, have shown promising activity against multidrug-resistant Staphylococcus aureus. nih.gov
Anticancer Agents: The benzothiophene scaffold is a component of compounds investigated for their potential to inhibit cancer cell growth. For instance, derivatives of benzo[b]thiophene-3-carboxylic acid have been synthesized and evaluated for their anticancer activity.
Enzyme Inhibitors: Benzothiophene-chalcone hybrids have been studied as inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 1-benzothiophene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2S/c1-12-10(11)8-3-2-4-9-7(8)5-6-13-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJEKEROHNAFUGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CSC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541122 | |
| Record name | Methyl 1-benzothiophene-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100590-43-0 | |
| Record name | Methyl 1-benzothiophene-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 1-benzothiophene-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Spectroscopic Characterization of Methyl 1 Benzothiophene 4 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Methyl 1-benzothiophene-4-carboxylate and its derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR spectroscopy of benzothiophene (B83047) derivatives reveals characteristic chemical shifts and coupling patterns that are instrumental in confirming their structure. nih.gov In a typical ¹H NMR spectrum, the aromatic protons of the benzothiophene core appear in the downfield region, generally between δ 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current. nih.govresearchgate.net The specific positions of these protons are influenced by the substitution pattern on the ring.
For instance, in derivatives of methyl 1,2-benzothiazine-3-carboxylate, aromatic protons are observed in the range of 6.79 ppm to 8.17 ppm. nih.gov The methoxy (B1213986) group (-OCH₃) protons of the ester typically resonate as a sharp singlet further upfield, around δ 3.9 ppm. nih.gov In the case of methyl 5-amino-1-benzothiophene-2-carboxylate, the methoxy protons appear at δ 3.89 ppm. chemicalbook.com
Interactive Data Table: ¹H NMR Chemical Shifts (δ, ppm) for Benzothiophene Derivatives
| Proton Type | Chemical Shift Range (ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |
| Aromatic (Benzothiophene) | 7.0 - 8.5 | m, d, dd | 7.0 - 9.0 (ortho), 2.0 - 3.0 (meta), <1.0 (para) |
| Methoxy (-OCH₃) | ~3.9 | s | N/A |
| Amine (NH₂) | Variable | br s | N/A |
| Methylene (-CH₂-) | Variable | s, t, q | ~7.0 (for q) |
Note: The exact chemical shifts and coupling constants can vary based on the solvent and the specific substituents on the benzothiophene ring system. "m" denotes multiplet, "d" doublet, "dd" doublet of doublets, "s" singlet, "br s" broad singlet, "t" triplet, and "q" quartet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of this compound and its derivatives. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment.
The carbonyl carbon of the ester group is characteristically found in the highly deshielded region of the spectrum, typically between δ 160 and 170 ppm. For example, in 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, the carbonyl carbon appears at δ 168.73 ppm. researchgate.net The aromatic carbons of the benzothiophene ring system generally resonate between δ 110 and 150 ppm. researchgate.netoregonstate.edumdpi.com The quaternary carbons, those without any attached protons, often exhibit weaker signals. youtube.com The carbon of the methoxy group (-OCH₃) is typically observed in the upfield region, around δ 50-55 ppm. nih.gov
Interactive Data Table: ¹³C NMR Chemical Shifts (δ, ppm) for Benzothiophene Derivatives
| Carbon Type | Chemical Shift Range (ppm) |
| Carbonyl (Ester, C=O) | 160 - 170 |
| Aromatic (C) | 120 - 150 |
| Aromatic (CH) | 110 - 140 |
| Methoxy (-OCH₃) | 50 - 55 |
| Alkyl (CH₃, CH₂, CH) | 10 - 60 |
Note: The chemical shifts are referenced to a standard, typically Tetramethylsilane (TMS) at 0 ppm. The specific values can be influenced by the solvent and substitution patterns.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are powerful for identifying functional groups and providing a "fingerprint" of a compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is particularly useful for identifying the characteristic functional groups present in this compound and its derivatives. The strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group is a prominent feature, typically appearing in the region of 1700-1730 cm⁻¹. researchgate.net For instance, in a derivative of methyl 1,2-benzothiazine-3-carboxylate, the C=O stretch is observed at 1681 cm⁻¹. nih.gov
The aromatic C-H stretching vibrations are generally observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic ring give rise to absorptions in the 1450-1600 cm⁻¹ region. iosrjournals.org The C-O stretching vibrations of the ester group typically appear as strong bands in the 1250-1000 cm⁻¹ range. researchgate.net
Interactive Data Table: Characteristic FT-IR Absorption Frequencies (cm⁻¹) for Benzothiophene Derivatives
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| C=O (Ester) | Stretching | 1700 - 1730 | Strong |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |
| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Strong |
| C-O (Ester) | Stretching | 1250 - 1000 | Strong |
| C-S | Stretching | 700 - 800 | Medium to Weak |
Note: The exact frequencies and intensities can be influenced by the physical state of the sample (solid, liquid, or gas) and intermolecular interactions.
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. rsc.org Non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra, which may be weak or absent in FT-IR spectra.
For benzothiophene derivatives, the C=C and C-S stretching vibrations of the thiophene (B33073) ring are often prominent in the Raman spectrum. iosrjournals.orgaip.org The Raman spectra of oligothiophenes show that the vibrational frequencies converge rapidly towards those of polythiophene as the chain length increases. rsc.org This technique is also sensitive to the planarity and conjugation of the molecular system. aip.org
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. nih.govnist.gov
In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula.
The fragmentation of benzothiophene derivatives under electron ionization (EI) often involves characteristic losses. nih.gov For instance, the fragmentation of benzothiophene radical cations can be a useful aid in their analysis. nih.gov In derivatives containing an ester group, a common fragmentation pathway is the loss of the alkoxy group (e.g., •OCH₃) or the entire ester group. The fragmentation patterns of benzothiophene-2,5-dicarbonyldichlorides show that characteristic fragment ions arise from the cleavage of the C-Cl bond. nih.gov
Interactive Data Table: Common Mass Spectrometry Fragments for Benzothiophene Derivatives
| Fragment Ion | Possible Origin |
| [M]⁺• | Molecular Ion |
| [M - OCH₃]⁺ | Loss of a methoxy radical |
| [M - COOCH₃]⁺ | Loss of the carbomethoxy group |
| [C₈H₅S]⁺ | Benzothiophene fragment |
Note: The relative intensities of the fragment ions depend on the specific structure of the derivative and the ionization conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most significant absorptions typically arise from π → π* transitions within the fused ring system.
In a study of various thiophene derivatives, the absorption maxima were observed to shift based on the solvent polarity, indicating the influence of the local environment on the electronic transitions. researchgate.net For example, in a series of 3-methyl-5-(phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes, the λmax values changed significantly when the solvent was varied from methanol (B129727) to chloroform (B151607) to DMF. researchgate.net This solvatochromic effect is a key piece of information that can be gleaned from UV-Vis analysis.
Table 1: Expected UV-Vis Absorption Characteristics of Benzothiophene Derivatives
| Type of Transition | Expected Wavelength Range (nm) | Notes |
| π → π | 250 - 350 | These are typically strong absorptions characteristic of the conjugated aromatic system. The exact λmax would be influenced by the substitution pattern. |
| n → π | > 300 | These transitions, involving non-bonding electrons on the sulfur or oxygen atoms, are generally weaker than π → π* transitions and may be observed as shoulders on the main absorption bands. |
Elemental Analysis for Stoichiometric Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides a crucial check for the compound's purity and confirms its empirical formula. For this compound, the molecular formula is C₁₀H₈O₂S. sigmaaldrich.com
The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the elements. This calculated data provides a benchmark against which experimentally determined values are compared. The experimental determination is typically carried out using an automated elemental analyzer, which involves the complete combustion of the sample and subsequent quantification of the resulting gases (e.g., CO₂, H₂O, SO₂, N₂). uga.edumdpi.com
While specific experimental elemental analysis data for this compound is not published in the searched literature, the theoretical values provide a clear expectation for a pure sample. For instance, a study on 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid reported both the calculated and found elemental analysis values, demonstrating the application of this technique in confirming the synthesis of a benzothiophene derivative.
Table 2: Theoretical Elemental Composition of this compound (C₁₀H₈O₂S)
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 10 | 120.11 | 62.48 |
| Hydrogen (H) | 1.008 | 8 | 8.064 | 4.20 |
| Oxygen (O) | 15.999 | 2 | 31.998 | 16.65 |
| Sulfur (S) | 32.065 | 1 | 32.065 | 16.68 |
| Total | 192.237 | 100.00 |
X-ray Diffraction Techniques for Crystal Structure Determination
Specific X-ray crystallographic data for this compound is not available in the public domain based on the conducted searches. However, the crystal structures of numerous other benzothiophene and related heterocyclic derivatives have been reported, offering insights into the likely structural features. nih.govsigmaaldrich.comchemicalbook.com
For example, the crystal structure of methyl 1,3-benzoxazole-2-carboxylate, a related heterocyclic ester, was determined to be in the monoclinic space group P2₁. nih.gov The analysis revealed a nearly planar molecule with a flattened herringbone arrangement in the crystal packing, stabilized by π–π interactions and various hydrogen bonds. nih.gov Similarly, studies on other functionalized benzothiophenes provide detailed crystallographic data, including the crystal system, space group, and unit cell dimensions. sigmaaldrich.comchemicalbook.com
Should single crystals of this compound be obtained, X-ray diffraction analysis would be expected to provide the following key parameters, which are essential for a complete structural characterization.
Table 3: Hypothetical X-ray Diffraction Data Table for a Crystalline Derivative
| Parameter | Description | Example Data from a Related Compound (Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate) |
| Crystal System | The symmetry of the unit cell. | Monoclinic |
| Space Group | The symmetry of the arrangement of molecules within the unit cell. | P2₁/c |
| a (Å) | Unit cell dimension. | 9.5401 |
| b (Å) | Unit cell dimension. | 11.8332 |
| c (Å) | Unit cell dimension. | 11.858 |
| α (°) | Unit cell angle. | 90 |
| β (°) | Unit cell angle. | 109.436 |
| γ (°) | Unit cell angle. | 90 |
| V (ų) | Volume of the unit cell. | 1262.3 |
| Z | Number of molecules per unit cell. | 4 |
Computational and Theoretical Investigations of Methyl 1 Benzothiophene 4 Carboxylate
Density Functional Theory (DFT) in Molecular Structure and Electronic Properties
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic characteristics of heterocyclic compounds, including Methyl 1-benzothiophene-4-carboxylate. jacsdirectory.comjacsdirectory.com This theoretical approach allows for the detailed analysis of molecular geometries, orbital energies, and electron density distributions, providing insights that are complementary to experimental data. researchgate.netresearchgate.net DFT methods, particularly using functionals like B3LYP, are frequently employed to calculate a wide range of molecular properties with a favorable balance of accuracy and computational cost. jacsdirectory.comgrowingscience.com These calculations are fundamental for predicting the molecule's reactivity, stability, and spectroscopic behavior. nih.govnih.gov
The first step in a typical DFT study is the geometry optimization of the molecule. This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy structure on the potential energy surface. For this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral (torsion) angles for the fused benzothiophene (B83047) ring system and the methyl carboxylate substituent.
The benzothiophene core is largely planar, but the orientation of the methyl ester group relative to the ring is a key conformational feature. researchgate.net DFT calculations can elucidate the rotational barrier around the C4-C(O)OCH3 bond and identify the most stable conformer. The planarity of the molecule is crucial as it influences the extent of π-conjugation, which in turn affects the electronic properties. researchgate.net Optimized geometrical parameters, such as those shown in the representative table below, provide a precise structural model that serves as the basis for all subsequent property calculations. jacsdirectory.com
| Parameter | Value (Å or °) | Parameter | Value (Å or °) |
|---|---|---|---|
| C-S (thiophene ring) | 1.75 | C-S-C (angle) | 92.1 |
| C=C (thiophene ring) | 1.37 | C-C-S (angle) | 111.5 |
| C-C (benzene ring) | 1.40 | C-C-C (benzene, angle) | 120.0 |
| C-C (ester) | 1.49 | O=C-O (angle) | 123.0 |
| C=O (ester) | 1.21 | C-O-CH3 (angle) | 115.0 |
| C-O (ester) | 1.34 |
Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic transitions. researchgate.netespublisher.com The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. growingscience.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the ground state. nih.gov For this compound, the HOMO is typically delocalized over the electron-rich benzothiophene ring system, particularly involving the sulfur atom. The LUMO is generally distributed over the same π-system but with significant contributions from the electron-withdrawing carboxylate group. This distribution facilitates intramolecular charge transfer (ICT) from the ring to the substituent upon electronic excitation. DFT calculations provide quantitative values for these orbital energies and the resulting energy gap.
| Parameter | Energy (eV) |
|---|---|
| EHOMO (Highest Occupied Molecular Orbital) | -6.25 |
| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.80 |
| Energy Gap (ΔE = ELUMO - EHOMO) | 4.45 |
Molecular Electrostatic Potential (MEP) mapping is a visualization method used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map illustrates the charge distribution on the molecule's surface using a color spectrum. For this compound, the MEP map reveals distinct regions of varying electron density.
Typically, regions with a negative potential (colored red to yellow) are electron-rich and susceptible to electrophilic attack. researchgate.net These areas are expected to be concentrated around the electronegative oxygen atoms of the carboxylate group and, to a lesser extent, the sulfur atom of the thiophene (B33073) ring. researchgate.net Conversely, regions with a positive potential (colored blue) are electron-poor and represent sites for nucleophilic attack. researchgate.net These are typically found around the hydrogen atoms of the aromatic ring and the methyl group. The MEP map provides a clear, qualitative picture of the molecule's reactivity patterns and intermolecular interaction sites. nih.gov
Theoretical vibrational analysis using DFT is a valuable tool for assigning and interpreting experimental infrared (IR) and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies from the optimized molecular geometry, a theoretical spectrum can be generated. nih.gov These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. nih.gov
For this compound, key vibrational modes include the C=O stretching of the ester group, aromatic C-H stretching, C-C ring stretching, and C-S stretching vibrations. The potential energy distribution (PED) analysis can be used to provide a detailed assignment of each vibrational mode. nih.gov Comparing the simulated spectrum with the experimental one helps to confirm the molecular structure and provides a deeper understanding of the molecule's vibrational properties.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | |
| 2980-2950 | Methyl C-H Stretch | |
| 1725-1710 | Carbonyl (C=O) Stretch | |
| 1600-1450 | Aromatic C=C Ring Stretch | |
| 1300-1200 | Ester C-O Stretch | |
| 750-700 | C-S Stretch |
Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within DFT, are widely used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of molecules. researchgate.net These calculations provide theoretical spectra that can be compared with experimental results, aiding in the assignment of complex spectra and the verification of chemical structures. jacsdirectory.com
For this compound, theoretical calculations can predict the chemical shifts for each unique proton and carbon atom. The accuracy of these predictions depends on the chosen DFT functional and basis set. researchgate.net Calculations can accurately reproduce the downfield shift of the aromatic protons and the characteristic shifts for the carbons in the fused ring system, the carbonyl carbon, and the methyl group carbon. Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects, which are not always included in gas-phase theoretical models.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (Ester) | 165.5 |
| C-quaternary (ring junction) | 138.0 - 142.0 |
| C-quaternary (ester attached) | 135.0 |
| C-H (aromatic) | 122.0 - 130.0 |
| O-CH₃ (Methyl) | 52.5 |
Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial in determining the supramolecular assembly and crystal packing of molecules. mdpi.com Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these weak interactions. nih.govuit.no
In the solid state of this compound, various intermolecular interactions are expected. Weak C-H···O hydrogen bonds may exist between the aromatic or methyl hydrogens of one molecule and the carbonyl oxygen of a neighboring molecule. nih.gov Furthermore, π-π stacking interactions between the planar benzothiophene ring systems of adjacent molecules can contribute significantly to the stability of the crystal lattice. researchgate.net NCI plots can graphically represent these interactions, with large, green-colored surfaces indicating weak van der Waals forces, and smaller, blue or red spikes indicating stronger attractive (hydrogen bonds) or repulsive interactions, respectively. mdpi.com QTAIM analysis can further quantify the strength of these interactions by analyzing the electron density at bond critical points. nih.gov
Global Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity)
Global reactivity descriptors, derived from Density Functional Theory (DFT), are crucial in predicting the reactivity and stability of a molecule. researchgate.net These descriptors, including chemical hardness (η), softness (σ), and the global electrophilicity index (ω), provide insight into the molecule's resistance to change in its electron distribution.
Chemical hardness (η) and its inverse, softness (σ), are calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO gap results in a high hardness value, indicating high stability and low reactivity. Conversely, a small HOMO-LUMO gap suggests the molecule is more polarizable and reactive. rsc.org The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons.
Table 1: Representative Global Reactivity Descriptors for a Benzothiophene-based Chromophore (PYFR) and a Derivative (PYFD2)
| Descriptor | Formula | PYFR (Reference) rsc.orgnih.gov | PYFD2 (Derivative) rsc.orgnih.gov |
| HOMO Energy (EHOMO) | - | -5.87 eV | -4.71 eV |
| LUMO Energy (ELUMO) | - | -2.75 eV | -2.37 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 3.12 eV | 2.34 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.56 eV | 1.17 eV |
| Softness (σ) | 1 / η | 0.32 eV | 0.43 eV |
| Electrophilicity (ω) | µ² / 2η | 2.89 eV | 3.73 eV |
Note: Data is for illustrative pyreno-based chromophores containing a benzothiophene acceptor moiety, as presented in the cited study. rsc.orgnih.gov
Non-Linear Optical Properties Prediction
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov Computational methods, particularly DFT, are employed to predict the NLO properties of molecules, such as the first-order hyperpolarizability (βtot), which is a measure of the second-order NLO response.
The benzothiophene ring is a common structural motif in organic chromophores designed for NLO applications. rsc.orgnih.gov Theoretical studies on various benzothiophene derivatives demonstrate that their NLO properties can be finely tuned by chemical modification. The strategic placement of electron-donating and electron-accepting groups can enhance the intramolecular charge transfer (ICT) characteristics, leading to larger hyperpolarizability values. rsc.orgnih.govacs.org For example, in a study of pyreno-based chromophores, the incorporation of different benzothiophene acceptor moieties significantly increased the predicted first hyperpolarizability from 0.817 x 10-28 esu in a reference compound to as high as 2.376 x 10-28 esu in a designed derivative. rsc.org
Table 2: Predicted Non-Linear Optical Properties for a Benzothiophene-based Chromophore (PYFR) and a Derivative (PYFD2)
| Property | PYFR (Reference) rsc.org | PYFD2 (Derivative) rsc.org |
| Dipole Moment (µtot) | 6.71 Debye | 10.70 Debye |
| Linear Polarizability (α) | 1.196 x 10-22 esu | 1.861 x 10-22 esu |
| First Hyperpolarizability (βtot) | 0.817 x 10-28 esu | 2.376 x 10-28 esu |
Note: Data is for illustrative pyreno-based chromophores containing a benzothiophene acceptor moiety, as presented in the cited study. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of unsynthesized compounds and for understanding the molecular features that govern their potency.
Model Development using Partial Least Squares (PLS) Regression
Partial Least Squares (PLS) regression is a statistical method frequently used in QSAR studies, especially when the number of molecular descriptors is large and potentially correlated. researchgate.net In the context of benzothiophene derivatives, PLS has been used to develop predictive models for their anticancer activity. researchgate.net This method reduces the large number of descriptors to a smaller set of orthogonal latent variables (principal components) that capture the most important information, which are then correlated with the biological activity.
Principal Component Regression (PCR) and Multiple Linear Regression (MLR) Approaches
Alongside PLS, Principal Component Regression (PCR) and Multiple Linear Regression (MLR) are also common approaches in QSAR model development. researchgate.net PCR is similar to PLS but performs the principal component analysis only on the descriptors, without considering the biological activity during the decomposition step. MLR is a more direct method that attempts to model the relationship between two or more explanatory variables (descriptors) and a response variable (activity) by fitting a linear equation. researchgate.net For a series of benzothiophene-based histone deacetylase inhibitors, MLR was used to generate a statistically significant QSAR model with a coefficient of determination (r²) of 0.9412, indicating a strong correlation between the selected descriptors and anticancer activity. researchgate.net
Identification of Key Molecular Descriptors for Activity Correlation
A crucial outcome of any QSAR study is the identification of the molecular descriptors that have the most significant impact on biological activity. For benzothiophene derivatives, various types of descriptors have been found to be important. Studies on their anticancer activity have shown that steric, electrostatic, and electro-topological parameters are primarily responsible for their inhibitory effects. researchgate.net Specific descriptors identified in a model for benzothiophene-based anticancer agents included the Polar Surface Area (including P and S atoms) and various electro-topological state indices (e.g., SaaCHE-Index, T_N_S_4), highlighting the importance of both electronic and steric features for activity. researchgate.net In another QSAR study on benzothiophene derivatives as antimalarial agents, polar interactions (electrostatic and hydrogen-bonding properties) were identified as the major molecular features affecting inhibitory activity and selectivity. nih.gov
Table 3: Statistical Parameters of a Representative MLR-based QSAR Model for Anticancer Benzothiophene Derivatives
| Parameter | Value researchgate.net | Description |
| n | 19 | Number of compounds in the training set |
| r² | 0.9412 | Coefficient of determination |
| q² | 0.8256 | Cross-validated correlation coefficient |
| F-test | 20.3548 | Fischer's test value for statistical significance |
| pred_r² | 0.6973 | Predictive ability for the external test set |
Note: Data is for a QSAR model developed for a series of Benzo[b]thienyl hydroxamic acids. researchgate.net
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. nih.gov The strength of the interaction is often estimated using a scoring function, which calculates a binding energy (e.g., in kcal/mol). nih.gov For instance, a computational study on 1-benzothiophene-2-carboxylic acid, a compound structurally similar to the title molecule, used molecular docking to investigate its potential as an anti-inflammatory and antiviral agent by simulating its binding to various protein targets. nih.gov
Following docking, MD simulations can be performed to analyze the stability and dynamic behavior of the ligand-protein complex over time. nih.gov These simulations provide a more detailed picture of the interactions, such as hydrogen bonds and hydrophobic contacts, and can be used to calculate binding free energies. nih.gov Studies on related benzofuran (B130515) and benzothiophene inhibitors have used MD simulations to confirm the stability of the docked poses and to identify key amino acid residues responsible for binding. nih.govnih.gov For example, MD simulations of benzofuran inhibitors of Mycobacterium tuberculosis Polyketide Synthase 13 revealed that the stability of the complex was crucial for its inhibitory activity, with specific residues like Phe1670 making significant energy contributions to the binding. nih.gov
Table 4: Illustrative Molecular Docking Results for 1-benzothiophene-2-carboxylic acid with Various Protein Targets
| Protein Target (PDB ID) | Biological Role | Binding Energy (kcal/mol) nih.gov | Interacting Residues nih.gov |
| 1DLO | Anti-inflammatory | -6.8 | PHE 205, TYR 209, LYS 210 |
| 1LCS | Anti-leukemia | -7.1 | LYS 14, HIS 9, GLN 13 |
| 6LU7 | Anti-viral (COVID-19) | -6.3 | THR 25, LEU 141, CYS 145 |
| 3LN1 | Anti-inflammatory | -7.7 | ARG 106, TYR 341, GLN 179 |
Note: This data is for the closely related compound 1-benzothiophene-2-carboxylic acid to illustrate the application of molecular docking. nih.gov
Ligand-Target Binding Affinity Prediction
Computational docking is a key method for predicting the binding affinity of a ligand to a biological target. In the case of benzothiophene derivatives, which are recognized for their wide range of biological activities, molecular docking studies have been instrumental in identifying potential therapeutic applications. nih.govnih.gov
While specific docking studies on this compound are not extensively documented in publicly available research, studies on closely related compounds offer valuable predictions. For instance, derivatives of benzothiophene have been investigated as inhibitors of various enzymes and receptors. Molecular docking analyses of these compounds help in understanding their binding modes and predicting their inhibitory concentrations. nih.gov
For example, a study on benzothiophene-chalcone hybrids as cholinesterase inhibitors revealed that these molecules can effectively bind to both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The predicted binding affinities, often expressed as IC50 values, for some of these derivatives are in the micromolar range, indicating a potential for therapeutic efficacy. nih.gov In one such study, compound 5f was identified as a potent AChE inhibitor, while compound 5h showed significant BChE inhibition. nih.gov
Table 1: Predicted Binding Affinities of Selected Benzothiophene Derivatives
| Compound | Target Enzyme | Predicted IC50 (µM) |
|---|---|---|
| 5f | Acetylcholinesterase (AChE) | 62.10 |
| 5h | Butyrylcholinesterase (BChE) | 24.35 |
Data sourced from a study on benzothiophene-chalcone hybrids. nih.gov
These studies underscore the utility of ligand-target binding affinity prediction in drug discovery, allowing for the screening of large libraries of compounds and the prioritization of candidates for synthesis and experimental testing. The benzothiophene scaffold, as seen in these examples, is a promising framework for the design of new inhibitors.
Interaction Mechanisms with Biological Macromolecules
The interaction of small molecules like this compound with biological macromolecules is governed by a variety of non-covalent forces. These include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Computational tools such as molecular docking and molecular dynamics simulations are pivotal in elucidating these interactions at an atomic level.
Studies on related benzothiophene derivatives have shed light on their interaction mechanisms. For example, the docking of benzothiophene-chalcone hybrids into the active sites of cholinesterases has revealed key interactions. The binding of one such inhibitor to BChE was stabilized by a T-shaped π-stacking interaction with a tryptophan residue (TRP231) and a hydrogen bond with a structural water molecule, which in turn interacts with serine (SER198), glycine (B1666218) (GLY116), and glycine (GLY117) residues. nih.gov
Similarly, the interaction of another derivative with AChE was characterized by hydrogen bonding with a tyrosine residue (TYR337) and was constrained within the binding pocket by another tryptophan residue (TRP86). nih.gov The ability to form these specific interactions is crucial for the inhibitory activity of the compound.
In a different study, a fluorinated benzothiophene derivative, methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate , was identified as a potential inhibitor of the Hepatitis B virus (HBV). nih.gov Docking studies of this compound would reveal its specific binding mode within the viral protein, highlighting the key amino acid residues involved in the interaction.
Advanced Theoretical Approaches in Chemical Reactivity and Interactions
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. researchgate.net Such calculations can provide insights into various chemical and physical properties, including the distribution of electron density, molecular orbital energies, and the prediction of reactive sites. researchgate.net
For benzothiophene derivatives, DFT calculations have been employed to understand their structural and electronic properties. nih.gov These studies often involve the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. nih.gov
Theoretical vibrational analysis, correlated with experimental data from techniques like FT-IR and FT-Raman spectroscopy, helps in confirming the molecular structure and understanding the vibrational modes of the compound. nih.gov Furthermore, the molecular electrostatic potential (MEP) can be calculated to identify the nucleophilic and electrophilic sites within the molecule, which is crucial for predicting how the molecule will interact with other chemical species. nih.gov
Advanced theoretical approaches also include the use of quantum chemical calculations to elucidate reaction mechanisms. For instance, DFT has been used to study the photocatalyst-tuned, Ni-catalyzed C-C or C-N coupling of aryl halides, a reaction relevant to the synthesis of complex molecules containing moieties like benzothiophene. acs.org These computational studies can confirm the thermodynamic viability of different reaction pathways. acs.org
By applying these advanced theoretical methods, researchers can gain a deeper understanding of the intrinsic properties of this compound, predicting its reactivity and guiding the synthesis of new derivatives with enhanced biological activities.
Reaction Mechanisms and Chemical Transformations of Methyl 1 Benzothiophene 4 Carboxylate
Regioselectivity and Stereoselectivity in Benzothiophene (B83047) Functionalization
The functionalization of the benzothiophene core is highly dependent on the nature of the reaction. In electrophilic aromatic substitution, the thiophene (B33073) ring is generally more reactive than the benzene (B151609) ring. The sulfur atom directs electrophilic attack primarily to the C2 and C3 positions due to its ability to stabilize the resulting cationic intermediate (the sigma complex) through its lone pair of electrons. However, the presence of the electron-withdrawing methyl carboxylate group at the C4 position deactivates the benzene ring, further favoring substitution on the thiophene portion.
Substituents already present on the benzothiophene ring system play a crucial role in directing incoming groups. For methyl 1-benzothiophene-4-carboxylate, while the thiophene ring is activated by the sulfur atom, electrophilic attack on the benzene ring is strongly influenced by the C4-ester group. This group is a deactivating, meta-directing substituent for electrophilic attack on the benzenoid ring. libretexts.orglibretexts.org Therefore, any substitution on the benzene part would be expected to occur at the C5 or C7 positions, though this is generally less favorable than substitution on the thiophene ring.
Stereoselectivity is primarily a consideration in reactions that create new chiral centers. For this compound, this can occur during nucleophilic addition to the carbonyl carbon of the ester group. The approach of a nucleophile to the planar carbonyl group can occur from either face, potentially leading to a racemic mixture of stereoisomers if the reaction creates a chiral center and no chiral catalyst or auxiliary is used. libretexts.org
Electrophilic Aromatic Substitution Reactions on the Benzothiophene System
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems. libretexts.org For benzothiophenes, the reaction typically occurs on the electron-rich thiophene ring rather than the benzenoid ring. researchgate.net The C4-ester group in this compound deactivates the benzene ring towards electrophilic attack.
Key EAS reactions include:
Halogenation: Bromination or chlorination will preferentially occur at the C3 position.
Nitration: Reaction with nitric acid in the presence of sulfuric acid is expected to yield the 3-nitro derivative.
Friedel-Crafts Reactions: These reactions, which form new carbon-carbon bonds, are particularly sensitive to the directing effects of substituents. libretexts.org In Friedel-Crafts acylation, the use of an acyl chloride and a Lewis acid like aluminum chloride would likely result in substitution at the C3 position of the thiophene ring. However, strong deactivation of the entire ring system by the ester group can make these reactions challenging. researchgate.net In some cases with activated substrates like methylbenzene, acylation can be highly regioselective, favoring the 4-position due to a combination of electronic and steric factors. chemguide.co.ukchemistryguru.com.sg For the benzothiophene system, the C3 position is the most electronically favored site for acylation.
The general outcome of EAS on the benzothiophene ring is governed by the stability of the intermediate carbocation. Attack at C3 is often favored over C2 because the positive charge in the intermediate can be delocalized over the sulfur atom without disrupting the aromaticity of the benzene ring.
| Reaction Type | Reagents | Expected Major Product Position |
| Bromination | Br₂, FeBr₃ | C3 |
| Nitration | HNO₃, H₂SO₄ | C3 |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | C3 |
Nucleophilic Addition and Cyclization Pathways
The primary site for nucleophilic attack on this compound is the electrophilic carbonyl carbon of the ester group. libretexts.org This can lead to substitution at the acyl carbon or addition to the carbonyl. Strong nucleophiles, such as those found in Grignard reagents or organolithium compounds, will add to the carbonyl group. youtube.com The mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the C=O pi bond to form a tetrahedral intermediate, which is then protonated during workup. youtube.com
The ester can also be a site for nucleophilic acyl substitution, where the methoxy (B1213986) group (-OCH₃) is replaced by another nucleophile. This is a common pathway for converting esters into amides (using amines) or other esters (transesterification).
While the aromatic benzothiophene ring itself is generally resistant to nucleophilic attack, such reactions can occur if a suitable leaving group is present at one of the ring positions (Nucleophilic Aromatic Substitution, SNAr).
Cyclization pathways can be designed based on the reactivity of the core structure. For instance, if functional groups are introduced at appropriate positions (e.g., at C3 and C4), intramolecular reactions can lead to the formation of new fused ring systems. Mechanistic studies on the cyclization of related enyne systems highlight the complex pathways, including the potential involvement of biradical or zwitterionic intermediates, that can lead to new cyclic structures. nih.gov
Cross-Coupling Reactions Involving Benzothiophene Carboxylates
Modern synthetic chemistry heavily relies on cross-coupling reactions to form C-C and C-N bonds, often using palladium or copper catalysts. For these reactions to be applied to this compound, it would typically first be halogenated (e.g., at the C3 or C7 position) to provide a coupling handle.
Palladium-catalyzed cross-coupling reactions are powerful tools for building molecular complexity. organic-chemistry.orgacs.org
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid) with an aryl halide. researchgate.netresearchgate.net A halogenated derivative of this compound could be coupled with various aryl or vinyl boronic acids to form a new C-C bond at the site of halogenation. nih.govnih.gov This method is known for its mild conditions and tolerance of a wide range of functional groups. rsc.org
Buchwald-Hartwig Amination: This is a key method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine. libretexts.orgwikipedia.orgyoutube.com A halogenated this compound could be reacted with various amines to introduce nitrogen-containing substituents, which are prevalent in pharmaceuticals. researchgate.net The choice of palladium precursor and ligand is critical for achieving high efficiency. organic-chemistry.org
| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid | Pd(OAc)₂, Ligand (e.g., SPhos), Base | C-C |
| Buchwald-Hartwig | Aryl Halide + Primary/Secondary Amine | Pd₂(dba)₃, Ligand (e.g., Xantphos), Base | C-N |
The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N, C-O, and C-S bonds. wikipedia.orgorganic-chemistry.org It typically involves the reaction of an aryl halide with an amine, alcohol, or thiol. While often requiring harsher conditions than palladium-catalyzed methods, modern advancements have led to milder protocols using copper(I) salts and specific ligands. nih.gov A halogenated this compound could undergo N-arylation with various amines or nitrogen heterocycles using a copper catalyst, providing an alternative to the Buchwald-Hartwig reaction. wikipedia.org
Oxidation and Reduction Chemistry of the Ester and Thiophene Moieties
Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation. It can be oxidized to a sulfoxide (B87167) and further to a sulfone. nih.gov The oxidation of the sulfur transforms the electron-donating thiophene into an electron-withdrawing sulfonyl group, significantly altering the electronic properties of the molecule. nih.gov For electron-poor benzothiophenes, oxidation to the corresponding sulfone can be achieved using reagents like hydrogen peroxide with an activator. researchgate.netscielo.org.zaacs.orgorganic-chemistry.org
Reduction: The methyl ester group is readily reduced by powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a strong reagent that will reduce the ester to a primary alcohol (1-benzothiophen-4-yl)methanol. masterorganicchemistry.comyoutube.commasterorganicchemistry.com The mechanism involves the initial deprotonation of any acidic protons, followed by nucleophilic attack of a hydride ion on the carbonyl carbon. youtube.comreddit.com Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. quora.com
Mechanistic Insights from Kinetic Isotope Effects and Deuteration Studies
Kinetic isotope effect (KIE) studies and deuteration experiments are powerful tools for elucidating the mechanisms of chemical reactions. wikipedia.orgprinceton.edu By replacing an atom with its heavier isotope, such as hydrogen (¹H) with deuterium (B1214612) (²H or D), subtle changes in reaction rates can be observed. These changes provide valuable information about bond-breaking and bond-forming steps in the rate-determining step of a reaction. wikipedia.orglibretexts.org Although specific KIE studies on this compound are not extensively documented in publicly available literature, the principles can be applied to understand its potential reaction pathways based on studies of related benzothiophene and thiophene derivatives.
Deuteration, the incorporation of a deuterium atom, is a key technique in these studies. thalesnano.com For instance, in the synthesis of benzothiophenes, deuterated solvents can be used to trace the source of protons in the reaction mechanism. A study on the one-step synthesis of benzothiophenes from aryne and alkynyl sulfides utilized deuterated acetonitrile (B52724) (CD₃CN) to determine the proton source during the cyclization process, revealing that the protonation of a zwitterionic intermediate is a crucial step. rsc.org Similarly, silver-catalyzed H/D exchange reactions have been shown to selectively introduce deuterium at the β-position of thiophene rings, using D₂O as the deuterium source. rsc.org This method's compatibility with various functional groups suggests its potential applicability for selectively labeling compounds like this compound to probe specific reactive sites. rsc.org
The magnitude of the primary kinetic isotope effect (kH/kD), the ratio of the rate constant for the reaction with the light isotope (hydrogen) to that with the heavy isotope (deuterium), can indicate the extent of C-H bond cleavage in the transition state. libretexts.org A significant primary KIE (typically > 2) suggests that the C-H bond is being broken in the rate-determining step. princeton.eduyoutube.com Conversely, the absence of a significant KIE (kH/kD ≈ 1) often implies that C-H bond cleavage is not involved in the rate-limiting step. youtube.com Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond cleavage, can provide insights into changes in hybridization or steric environment at the transition state. libretexts.org
For a hypothetical reaction involving this compound, such as electrophilic aromatic substitution or a metal-catalyzed cross-coupling reaction, KIE studies could provide critical mechanistic data. For example, if a reaction involved the deprotonation at a specific position on the benzothiophene ring in the rate-determining step, a significant primary KIE would be expected.
To illustrate the application of KIE in mechanistic analysis, consider a hypothetical base-mediated H-D exchange reaction on a benzothiophene derivative. The observed KIE values could help differentiate between possible reaction pathways.
Table 1: Hypothetical Kinetic Isotope Effect Data for a Reaction of a Benzothiophene Derivative
| Reaction Step | kH (s⁻¹) | kD (s⁻¹) | kH/kD | Mechanistic Implication |
| C-H/C-D Bond Cleavage | 1.0 x 10⁻⁴ | 1.5 x 10⁻⁵ | 6.7 | C-H bond breaking is the rate-determining step. |
| Other Step | 1.0 x 10⁻⁴ | 9.8 x 10⁻⁵ | 1.02 | C-H bond breaking is not in the rate-determining step. |
This table is illustrative and does not represent actual experimental data for this compound.
Applications of Methyl 1 Benzothiophene 4 Carboxylate in Advanced Organic Synthesis
Role as a Synthetic Intermediate for Complex Molecules
Methyl 1-benzothiophene-4-carboxylate is a valuable intermediate in the synthesis of more complex molecular architectures. The benzothiophene (B83047) core is a privileged scaffold found in numerous biologically active compounds and functional materials. dntb.gov.uarsc.org The methyl ester group at the 4-position provides a convenient handle for a wide range of chemical transformations, including hydrolysis, amidation, reduction, and carbon-carbon bond-forming reactions. These transformations allow chemists to introduce additional functional groups and build upon the benzothiophene framework to construct intricate target molecules.
For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This is a key step in the preparation of many pharmaceutical candidates. acs.org Alternatively, the ester can be reduced to an alcohol, which can be further functionalized, or it can participate in reactions like the Claisen condensation to extend the carbon chain. The versatility of this intermediate makes it an essential component in the strategic design and synthesis of complex organic molecules with desired properties.
Utility as a Building Block in Heterocyclic Chemistry
The benzothiophene ring system is a prominent feature in many heterocyclic compounds with significant biological activities. dntb.gov.uaktu.edu this compound serves as a fundamental building block for the construction of a variety of other heterocyclic systems. The inherent reactivity of the benzothiophene core, coupled with the functional handle of the methyl ester, allows for its use in annulation reactions, where new rings are fused onto the existing benzothiophene structure.
An example of its utility is in the synthesis of thieno[3,2-c]pyridines and other fused heterocyclic systems. By strategically manipulating the ester group and other positions on the benzothiophene ring, chemists can construct novel polycyclic aromatic compounds with unique electronic and photophysical properties. These properties are of interest in materials science for applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Preparation of Functionalized Benzothiophene Derivatives
A primary application of this compound is in the preparation of a wide array of functionalized benzothiophene derivatives. The ester group can be readily converted into other functional groups, providing access to a diverse range of compounds. sigmaaldrich.com
Key transformations include:
Hydrolysis: Treatment with a base or acid yields 1-benzothiophene-4-carboxylic acid, a key precursor for many other derivatives.
Amidation: Reaction of the ester or the corresponding acid with amines produces a variety of amides, which are common functionalities in bioactive molecules. acs.org
Reduction: The ester can be reduced to the corresponding primary alcohol, 4-(hydroxymethyl)-1-benzothiophene, which can then undergo further reactions such as oxidation or conversion to a halide.
Grignard Reactions: Reaction with Grignard reagents can introduce alkyl or aryl groups at the carbonyl carbon, leading to tertiary alcohols.
These transformations enable the synthesis of benzothiophenes with substituents at the 4-position, which can be used to fine-tune the electronic and steric properties of the molecule for specific applications.
Scaffold Derivatization for Diverse Chemical Libraries
In modern drug discovery and materials science, the generation of chemical libraries containing a wide variety of related structures is crucial for identifying lead compounds with desired activities. This compound is an excellent scaffold for the creation of such libraries.
Starting from this single, readily available compound, a multitude of derivatives can be synthesized through parallel synthesis techniques. By reacting the methyl ester with a diverse set of amines, alcohols, or other nucleophiles, a large library of benzothiophene-4-carboxamides or other esters can be rapidly generated. Further modifications at other positions of the benzothiophene ring can add another layer of diversity. This approach allows for the systematic exploration of the chemical space around the benzothiophene scaffold, which is essential for structure-activity relationship (SAR) studies. acs.org
Applications in Medicinal Chemistry Synthesis
The benzothiophene nucleus is a well-established pharmacophore present in a number of approved drugs and clinical candidates. dntb.gov.uarsc.orgktu.edu These compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. rsc.orgktu.edu this compound is therefore a highly relevant starting material for the synthesis of medicinally important molecules. dntb.gov.ua
The ability to easily modify the methyl ester group allows for the introduction of various functionalities that can interact with biological targets. For example, the synthesis of benzothiophene-based enzyme inhibitors, receptor antagonists, or modulators often involves the conversion of the ester to an amide or other functional group that can form key hydrogen bonds or other interactions within a protein's active site. The benzothiophene scaffold itself often serves as a bioisostere for other aromatic systems, such as naphthalene (B1677914) or indole, offering a way to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Table 1: Examples of Biologically Active Benzothiophene Derivatives
| Compound Class | Therapeutic Area | Reference |
|---|---|---|
| Benzothieno[3,2-b]pyridines | Antibacterial, Cytotoxic | nih.gov |
| Raloxifene | Osteoporosis | dntb.gov.uaktu.edu |
| Zileuton | Anti-asthmatic | dntb.gov.uaktu.edu |
| Sertaconazole | Antifungal | dntb.gov.uarsc.org |
| Brexpiprazole | Antipsychotic | nih.gov |
Use in Agrochemical Synthesis
The structural motifs found in successful pharmaceuticals are often also effective in agrochemicals. The benzothiophene scaffold, due to its broad biological activity, has also found application in the development of new pesticides and herbicides. While specific examples directly utilizing this compound in commercial agrochemicals are not as widely documented as in pharmaceuticals, the general principles of scaffold-based design apply.
The synthesis of novel benzothiophene derivatives for screening as potential agrochemicals is an active area of research. By modifying the ester group and other positions on the ring, chemists can create compounds with selective activity against specific pests or weeds while minimizing toxicity to non-target organisms and the environment. The development of new synthetic methodologies for the functionalization of benzothiophenes, starting from intermediates like this compound, is critical to this effort.
Structure Activity Relationship Sar Studies of Benzothiophene Carboxylate Derivatives
Influence of Substituent Effects on Biological Activity
The biological activity of the benzothiophene (B83047) nucleus is highly sensitive to the nature and position of its substituents. Research has shown that even minor chemical modifications can lead to significant changes in pharmacological effects, spanning antimicrobial, anti-inflammatory, and enzyme-inhibitory activities. nih.govrsc.org
For instance, in the context of antimicrobial agents, specific substitutions on the benzothiophene ring have been found to enhance potency. A study on benzothiophene acylhydrazones as potential antibiotics against multidrug-resistant Staphylococcus aureus revealed that the type and position of substituents are critical. nih.gov Similarly, the anti-inflammatory and analgesic properties of 2-substituted benzothiophene analogs have been evaluated, with some derivatives showing efficacy comparable to standard drugs like piroxicam. rsc.org
In the field of neurodegenerative diseases, N-phenylbenzo[b]thiophene-2-carboxamide derivatives have been investigated as modulators of Aβ42 aggregation, a key event in Alzheimer's disease. The introduction of a methoxyphenol pharmacophore led to a concentration-dependent inhibition of Aβ42 aggregation. researchgate.net Conversely, incorporating a 4-methoxyphenyl ring resulted in a significant acceleration of Aβ42 fibrillogenesis, highlighting the profound impact of the substituent's electronic and structural properties. researchgate.net
Furthermore, studies on benzothiophene-1,1-dioxide derivatives have provided insights into their structure-activity relationships as potential inhibitors of 3-phosphoglycerate dehydrogenase (PHGDH), an enzyme implicated in cancer cell proliferation. researchgate.net The specific substitution patterns on the benzothiophene-1,1-dioxide core are determinant for their inhibitory activity.
The following table summarizes the influence of different substituents on the biological activity of various benzothiophene cores based on selected studies.
| Benzothiophene Core | Substituent | Position | Biological Activity | Finding |
| N-phenylbenzo[b]thiophene-2-carboxamide | Methoxyphenol | - | Aβ42 Aggregation Modulation | Inhibits Aβ42 aggregation in a concentration-dependent manner. researchgate.net |
| N-phenylbenzo[b]thiophene-2-carboxamide | 4-Methoxyphenyl | - | Aβ42 Aggregation Modulation | Significantly increases Aβ42 fibrillogenesis. researchgate.net |
| Benzo[b]thiophene-2-carboxylic acid | 3,6-dichloro | 3 and 6 | BDK Inhibition | Acts as a novel allosteric inhibitor of BCKDC kinase (BDK). nih.gov |
| Benzo[b]thiophene-2-carboxylic acid | 3-chloro-6-fluoro | 3 and 6 | BDK Inhibition | Analog of the potent BDK inhibitor BT2, also shows activity. nih.gov |
Systematic Structural Modifications and Their Impact
Systematic structural modification is a cornerstone of medicinal chemistry, allowing researchers to probe the specific molecular features required for biological activity. This approach involves making methodical changes to a lead compound and assessing the impact of these changes on its interaction with a biological target.
One example of this approach is the development of selective estrogen receptor modulators (SERMs) based on the benzothiophene scaffold, such as raloxifene and arzoxifene. nih.gov A family of SERMs was developed through systematic modifications to modulate activity and oxidative lability. This research demonstrated that while ER ligand binding data is useful, it must be considered alongside antiestrogenic potency to effectively guide SERM design. nih.gov
In another study, the basic structure of naphtho[2,3-b]furan-4,9-dione was modified to create a series of heterocycle-fused naphthoquinones, including 8-hydroxynaphtho[2,3-b]thiophene-4,9-dione. nih.gov This was followed by the synthesis of a full range of 2- and 7-substituted derivatives. These systematic modifications led to the identification of compounds with potent activity against keratinocyte hyperproliferation, comparable to the antipsoriatic agent anthralin, but with lower membrane-damaging effects. nih.gov
The development of potent antagonists for the neurokinin-2 (NK₂) receptor also benefited from systematic modifications. Starting from a lead compound, chemical modifications were made to a 6-methyl-benzo[b]thiophene-2-carboxylic acid series to reduce its peptide character. nih.gov This optimization process resulted in a significant improvement in in vivo antagonist activity, leading to the identification of a compound with subnanomolar potency. nih.gov
A study on cholinesterase inhibitors involved the synthesis and evaluation of two series of benzothiophene derivatives: 2-phenylbenzothiophenes and 3-benzoyl-2-phenylbenzothiophenes (benzothiophene-chalcone hybrids). nih.gov This systematic comparison revealed that the benzothiophene-chalcone hybrids were generally better inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), demonstrating the positive impact of incorporating the carbonyl group and creating a chalcone-like structure. nih.gov
The table below illustrates the impact of systematic modifications on different benzothiophene-based scaffolds.
| Original Scaffold | Modification Strategy | Resulting Scaffold/Derivative | Impact on Biological Activity |
| Raloxifene/Arzoxifene base | Modulate activity and oxidative lability | Family of benzothiophene SERMs | Varied antiestrogenic potency and ER ligand binding. nih.gov |
| Naphtho[2,3-b]furan-4,9-dione | Heterocyclic fusion and substitution | 2- and 7-substituted 8-hydroxynaphtho[2,3-b]thiophene-4,9-diones | Potent suppression of keratinocyte hyperproliferation with low cytotoxicity. nih.gov |
| Capped dipeptide NK₂ antagonist | Reduce peptide character | 6-Methyl-benzo[b]thiophene-2-carboxylic acid amides | Improved in vivo antagonist activity and subnanomolar potency. nih.gov |
| 2-Phenylbenzothiophene | Addition of a 3-benzoyl group | 3-Benzoyl-2-phenylbenzothiophene | Enhanced inhibition of AChE and BChE. nih.gov |
Pharmacophoric Feature Identification in Benzothiophene Systems
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. unina.it Identifying these features in benzothiophene systems is essential for designing new molecules with desired biological activities. The benzothiophene scaffold itself is considered a significant pharmacophore, present in many biologically active compounds. rsc.orgnih.gov
Pharmacophore mapping of arylbenzothiophene derivatives for inhibition of the MCF-7 breast cancer cell line identified several crucial features. The analysis revealed the importance of a phenolic hydroxyl group and a ketonic linkage in the side chain of the 2-arylbenzothiophene core. nih.gov Additionally, a piperidine ring connected through an ether linkage was found to be favorable for inhibitory activity. Three-dimensional modeling highlighted the critical distances between features, such as a hydrogen bond acceptor, a hydrophobic feature, and a hydrogen bond donor, for activity. nih.gov
In the design of multi-targeted inhibitors, common pharmacophoric features can be exploited to interact with multiple biological targets. For instance, a "head part" consisting of an ortho-amino-N,N-diaryl carboxamide has been identified as a common pharmacophore for inhibitors of both VEGFR-2 and the colchicine (B1669291) binding site on tubulin. nih.gov This demonstrates how a specific arrangement of functional groups can confer activity against different targets.
The fusion of two or more pharmacophores into a single hybrid compound is another strategy to enhance biological activity. nih.gov 3-Benzoylbenzothiophenes can be considered hybrids of benzothiophene and chalcone pharmacophores. This combination can lead to improved biological profiles and better pharmacokinetic properties. nih.gov
Key pharmacophoric features identified in various benzothiophene derivatives include:
Aromatic Rings: The planar benzothiophene system and other aryl substituents often engage in hydrophobic and π-stacking interactions with the target protein.
Hydrogen Bond Donors/Acceptors: Groups like hydroxyls, amides, and carboxylates are critical for forming directed hydrogen bonds within the binding site. nih.govnih.gov
Hydrophobic Features: Alkyl or aryl groups contribute to binding by interacting with hydrophobic pockets in the receptor. nih.gov
Linker Groups: The nature and length of linkers connecting the benzothiophene core to other pharmacophoric groups are crucial for achieving the correct orientation for optimal binding. nih.gov
Design Principles for Enhanced Target Interactions
The insights gained from SAR and pharmacophore studies culminate in a set of design principles aimed at creating molecules with improved affinity, selectivity, and efficacy for their biological targets.
A primary principle is structural extension and fragment-based design . This involves enriching a template structure with additional moieties that can form favorable interactions with the target. For example, a "tail part" can be added to a core pharmacophore to increase binding affinity to kinase and tubulin polymerization sites. nih.gov This tail can incorporate features like a 2-amino-acetamide group, which mimics the ureido group of known inhibitors like Sorafenib, or a methoxylated aryl ring to fulfill the requirements of specific pharmacophore models. nih.gov
Multi-target inhibition is an increasingly important design principle in cancer drug discovery. By designing molecules that can inhibit multiple pathways simultaneously, it may be possible to achieve synergistic cytotoxicity and overcome drug resistance. nih.gov This often involves identifying common pharmacophoric features across different targets and designing a single molecule that incorporates them.
Another key strategy is the fusion of pharmacophores . Combining two known bioactive scaffolds into a single hybrid molecule can enhance biological activity and improve pharmacokinetic properties, such as absorption and the ability to cross the blood-brain barrier. nih.gov
The optimization of ligand binding is a central goal. For benzothiophene-based SERMs, it was found that relying solely on ER ligand binding data was insufficient. A more effective design approach considers these data in conjunction with functional assays, such as antiestrogenic potency in relevant cell lines. nih.gov This integrated approach provides a more complete picture to guide the design of improved SERMs.
Quantitative structure-activity relationship (QSAR) studies also provide powerful design principles. A 4D-QSAR analysis of benzothiophene analogs as dopamine D2 receptor inhibitors allowed for the quantitative prediction of compound potency. nih.gov Such models can identify specific regions of the molecule where modifications are likely to increase or decrease activity, thereby guiding the design of new, more potent compounds. nih.gov
Mechanistic Biology and Therapeutic Potential of Benzothiophene 4 Carboxylate Systems
Investigation of Molecular Mechanisms of Action
The biological effects of benzothiophene (B83047) carboxylate systems are often attributed to their ability to interact with various molecular targets, leading to the modulation of critical cellular pathways.
Benzothiophene and its isostere, thiophene (B33073), are key components in the design of various enzyme inhibitors.
Tubulin Polymerization: A notable mechanism of action for some thiophene carboxamide derivatives is the inhibition of tubulin polymerization. nih.govresearchgate.net These compounds can act as biomimetics of Combretastatin A-4 (CA-4), a potent natural product that destabilizes microtubules, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov By binding to the colchicine (B1669291) site on β-tubulin, these derivatives disrupt the formation of the mitotic spindle, a critical apparatus for cell division. nih.govresearchgate.net The thiophene ring in these molecules plays a crucial role in the interaction with the tubulin protein. researchgate.net
Kinase Inhibition: The benzothiophene core is a privileged scaffold for the development of kinase inhibitors. Derivatives have been identified as potent inhibitors of various kinases involved in cell signaling and proliferation. For instance, certain benzothiophene carboxylate derivatives act as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK). nih.gov This inhibition leads to the activation of the branched-chain α-ketoacid dehydrogenase complex, promoting the catabolism of branched-chain amino acids, which has therapeutic implications for metabolic diseases. nih.gov The binding of these inhibitors can trigger conformational changes in the kinase, leading to its inactivation and subsequent degradation. nih.gov A patent has mentioned [4-(benzo[b]thiophen-2-yl)pyrimidin-2yl]-amine derivatives as potential IKK-beta inhibitors for treating cancer and inflammatory diseases. google.com
COX/LOX Inhibition: While direct evidence for METHYL 1-BENZOTHIOPHENE-4-CARBOXYLATE is not available, the structurally related thiophene scaffold has been incorporated into molecules designed as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key players in the inflammatory cascade, and their inhibition can lead to anti-inflammatory effects.
Benzothiophene derivatives have been extensively studied as modulators of nuclear receptors, particularly the estrogen receptor (ER). nih.govacs.org
Estrogen Receptor Modulation: Compounds based on the benzothiophene scaffold, such as Raloxifene, are well-known Selective Estrogen Receptor Modulators (SERMs). acs.org These agents exhibit tissue-selective estrogen agonist or antagonist activity. In breast tissue, they act as antagonists, inhibiting the growth of ER-positive breast cancer cells. nih.govacs.org Novel benzothiophene derivatives have been designed as covalent antagonists of ERα, which can overcome resistance to standard endocrine therapies. nih.gov These compounds typically feature a reactive group that forms a covalent bond with a specific cysteine residue in the ligand-binding domain of the receptor, leading to its irreversible inactivation. nih.gov Furthermore, some benzothiophene-based SERMs have demonstrated neuroprotective effects through a novel mechanism involving the G protein-coupled estrogen receptor 30 (GPR30). nih.gov
Preclinical Research on Pharmacological Activities
The diverse molecular interactions of benzothiophene-4-carboxylate systems translate into a range of pharmacological activities, with anticancer and antimicrobial effects being the most prominent.
The anticancer potential of benzothiophene derivatives is a major area of research.
Induction of Apoptosis: Several benzothiophene-based compounds have been shown to induce apoptosis in cancer cells. For example, derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have demonstrated the ability to trigger programmed cell death in breast cancer cell lines. mdpi.com Flow cytometry analysis has confirmed that these compounds can induce both early and late-stage apoptosis, as well as necrosis. mdpi.com The cytotoxic effects are often mediated through the activation of intrinsic or extrinsic apoptotic pathways. Some benzothiazole (B30560) derivatives, which share a similar bicyclic heterocyclic structure, have also been reported as potent inducers of apoptosis. nih.gov
Cytotoxicity in Cancer Cell Lines: Thiophene carboxamide derivatives that mimic CA-4 have shown significant cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma. nih.govresearchgate.net The efficacy of these compounds is often correlated with their ability to inhibit tubulin polymerization. nih.gov Furthermore, benzothiophene-based carboxamides have exhibited potent anticancer activity against breast cancer cell lines, with some compounds showing IC50 values in the nanomolar range. nih.gov
| Compound Class | Mechanism of Action | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|---|
| Thiophene Carboxamide Derivatives | Tubulin Polymerization Inhibition (CA-4 Biomimetics) | Hep3B (Hepatocellular Carcinoma) | Significant cytotoxicity (IC50 = 5.46 µM for the most active compound) | nih.govresearchgate.net |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Derivatives | Induction of Apoptosis and Necrosis | MCF-7 (Breast Cancer) | Significant reduction in cell viability (26.86%) and induction of apoptosis | mdpi.com |
| Benzothiophene-based Carboxamides | Induction of Apoptosis | MCF-7 (Breast Cancer) | Potent anticancer activity (IC50 of 40 nM for a chloroaminobenzothiazole derivative) | nih.gov |
| Benzothiophene Derivatives | Estrogen Receptor α Antagonism (Covalent) | ER+ Breast Cancer Cells | Potent antagonistic activity | nih.gov |
While direct studies on the antimicrobial properties of this compound are scarce, research on the structurally related benzothiazole derivatives highlights the potential of this chemical space in combating microbial infections.
Inhibition of Bacterial Enzymes: Benzothiazole derivatives have been investigated as inhibitors of essential bacterial enzymes. One such target is the uridine (B1682114) diphosphate-N-acetylenolpyruvylglucosamine reductase (MurB), an enzyme involved in the biosynthesis of the bacterial cell wall component peptidoglycan. nih.gov Inhibition of MurB can lead to potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains like Salmonella typhimurium and Klebsiella pneumoniae. nih.gov
Peptide Deformylase Inhibition: Another promising target for benzothiazole-based antibacterial agents is peptide deformylase (PDF). nih.gov This enzyme is crucial for bacterial protein synthesis and is absent in mammalian cytoplasm, making it a selective target. Derivatives of benzothiazole have shown excellent activity against resistant bacterial strains by inhibiting PDF. nih.gov
Activity against Resistant Strains: Chalcone-based benzothiazole derivatives have demonstrated significant antibacterial activity against resistant plant pathogenic bacteria. nih.gov Furthermore, certain benzothiazole analogs have shown superior or comparable activity to standard antibiotics like ciprofloxacin (B1669076) and streptomycin (B1217042) against various resistant bacterial strains. nih.gov
| Compound Class | Mechanism of Action | Resistant Strain(s) | Observed Effect | Reference |
|---|---|---|---|---|
| Benzothiazole-based Azo Dyes | MurB Enzyme Inhibition | Salmonella typhimurium, Klebsiella pneumoniae | Equipotent activity compared to streptomycin (MIC = 25–50 μg/ml) | nih.gov |
| Thiazolidin-4-one Derivatives of Benzothiazole | MurB Enzyme Inhibition | Pseudomonas aeruginosa, Escherichia coli | Comparable activity to streptomycin and ampicillin (B1664943) (MIC = 0.09–0.18 mg/ml) | nih.gov |
| Benzothiazole Derivatives of Isatin | Peptide Deformylase Inhibition | E. coli, P. aeruginosa | Excellent activity, superior to ciprofloxacin (MIC = 3.1-6.2 µg/ml) | nih.gov |
| Chalcone-based Benzothiazole Derivatives | Not specified | Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), Ralstonia solanacearum (Rs) | Excellent antibacterial activity (33–72% inhibition at 50 μg/cm³) | nih.gov |
Anti-Inflammatory Effects and Immunomodulation
Although direct studies on the anti-inflammatory and immunomodulatory properties of this compound are not readily found, the benzothiophene nucleus is a key component in various compounds exhibiting these effects. nih.govijpsjournal.com The anti-inflammatory potential of thiophene and its fused derivatives, like benzothiophene, has been well-documented. nih.govresearchgate.net These compounds often exert their effects through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov
Derivatives of benzothiophene have been synthesized and evaluated for their anti-inflammatory capabilities. For instance, various 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have demonstrated anti-inflammatory activity. dundee.ac.uktandfonline.com The presence of carboxylic acid or ester functionalities, such as the methyl carboxylate group in the title compound, is a common feature in many anti-inflammatory agents, suggesting that this compound could potentially possess similar properties. nih.gov Studies on related methyl salicylate (B1505791) derivatives have also shown potent anti-inflammatory effects, highlighting the potential role of the methyl ester group in modulating inflammatory responses. mdpi.com
Research into other heterocyclic compounds has shown that methyl carboxylate derivatives can exhibit significant anti-inflammatory activity. For example, certain methyl flavanone (B1672756) derivatives have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov Similarly, some newly synthesized 1-methyl-4-(4-X-benzenesulfonyl)pyrrolo[2,3-d] imidazole-5-carboxylates have been tested as anti-inflammatory agents. nih.gov
While no specific data is available for this compound, the general findings for related structures suggest that it could be a candidate for anti-inflammatory research.
Other Emerging Biological Activities (e.g., Neuroprotection, Antiviral)
The exploration of benzothiophene derivatives extends to other promising therapeutic areas, including neuroprotection and antiviral applications.
Neuroprotection:
The benzothiophene scaffold is present in compounds with neuroprotective properties. nih.govmdpi.com For example, certain benzofuran-2-carboxamide (B1298429) derivatives have been synthesized and shown to protect neuronal cells from excitotoxic damage. researchgate.net The structural similarity between benzofuran (B130515) and benzothiophene suggests that benzothiophene-based compounds could have similar neuroprotective potential. Research on 1,4-benzothiazine derivatives has also highlighted their neuroprotective activities. nih.gov While direct evidence for this compound is absent, the general neuroprotective capacity of related heterocyclic systems provides a rationale for future investigation.
Antiviral Activity:
Several benzothiophene derivatives have been investigated for their antiviral activity against a range of viruses. Although specific studies on this compound are not available, research on related structures is informative. For instance, various esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids have been screened for their antiviral activity against orthopoxviruses. nih.gov The synthesis of phenylalanine derivatives carrying carboxylic acid bioisosteres has also been explored for antiviral applications. researchgate.net Given the broad antiviral potential of heterocyclic compounds, including those with carboxylic acid or ester moieties, screening of this compound for such activity could be a worthwhile endeavor.
Rational Drug Design Strategies based on Benzothiophene Scaffolds
The benzothiophene scaffold serves as a versatile template in rational drug design, allowing for systematic structural modifications to optimize pharmacological activity and pharmacokinetic properties. nih.gov Medicinal chemists utilize this scaffold to develop new potent and selective lead molecules for various therapeutic targets. nih.govnih.gov
Structure-activity relationship (SAR) studies are crucial in this process, helping to identify the chemical groups responsible for the biological effects of benzothiophene derivatives. nih.gov For example, the synthesis of various benzothiophene acylhydrazones has been undertaken to explore their antimicrobial potential against multidrug-resistant bacteria. nih.gov Similarly, benzothiophene-3-carboxylic acid 1,1-dioxide derivatives have been synthesized and evaluated as anticancer agents. nih.gov
The development of novel benzothiophene-based hybrids is another strategy employed in drug discovery. This involves combining the benzothiophene core with other pharmacologically active motifs to create hybrid molecules with enhanced or dual activities. researchgate.net
Computational methods, such as molecular docking, are often used in conjunction with synthetic chemistry to predict the binding interactions of designed benzothiophene derivatives with their biological targets, thereby guiding the design of more effective compounds. researchgate.net
The following table provides a summary of various benzothiophene derivatives and their investigated biological activities, illustrating the broad applicability of this scaffold in drug design.
| Compound Class | Investigated Biological Activity | Reference |
| Benzothiophene Acylhydrazones | Antimicrobial | nih.gov |
| Benzothiophene-3-carboxylic acid 1,1-dioxide derivatives | Anticancer | nih.gov |
| Benzothiophene-based hybrids | Antitubercular | researchgate.net |
| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives | Anti-inflammatory | dundee.ac.uktandfonline.com |
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Methodologies
While classical methods for synthesizing benzothiophenes exist, the future lies in developing more efficient, versatile, and regioselective strategies. nih.govbenthamdirect.com Modern organic synthesis is moving towards methodologies that offer high yields and tolerate a wide array of functional groups. For derivatives like Methyl 1-benzothiophene-4-carboxylate, future synthetic efforts are expected to focus on:
Transition-Metal Catalysis: Palladium, copper, and gold-catalyzed reactions have become powerful tools for constructing the benzothiophene (B83047) core. acs.orgrsc.org Future research will likely explore novel catalyst systems to enable milder reaction conditions and expand the substrate scope, allowing for the synthesis of complex, highly functionalized analogs. rsc.org One-step methods, such as the reaction of arynes with alkynyl sulfides, are emerging as a facile route to multisubstituted benzothiophenes, which is a challenging task with conventional methods. rsc.org
C-H Activation/Functionalization: Direct C-H bond activation is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. Developing methods to selectively functionalize the C-H bonds of the benzothiophene ring system will allow for the late-stage modification of this compound, providing rapid access to libraries of derivatives for screening.
Photocatalysis: Visible-light photocatalysis offers a green and efficient alternative to traditional metal-catalyzed reactions. acs.orgorganic-chemistry.org The use of organic dyes and green light to initiate radical annulation processes for building the benzothiophene skeleton represents a sustainable and mild synthetic route. acs.org
Domino and One-Pot Reactions: Multi-component, one-pot reactions that form multiple chemical bonds in a single operation are highly desirable for their efficiency and reduction of waste. researchgate.net Designing novel domino sequences that rapidly assemble the core structure of this compound from simple starting materials is a key area for future development. researchgate.netmorressier.com
| Synthetic Strategy | Potential Advantages | Relevant Catalyst/Conditions |
| Transition-Metal Catalysis | High efficiency, broad functional group tolerance | Palladium, Copper, Gold, Iridium complexes rsc.orgorganic-chemistry.org |
| C-H Arylation | High atom economy, simplifies starting materials | Palladium catalysts with bases like LiO-t-Bu organic-chemistry.org |
| Photocatalytic Annulation | Mild conditions, green energy source, avoids heavy metals | Organic dyes (e.g., Eosin Y) with visible light acs.org |
| Iodine-Catalyzed Reactions | Metal-free, solvent-free, economical | Molecular Iodine (I₂) rsc.orgorganic-chemistry.org |
| Aryne Reactions | Access to multisubstituted products, versatile | o-Silylaryl triflates as aryne precursors rsc.org |
Advanced Spectroscopic and Structural Analysis Techniques
A deep understanding of a molecule's three-dimensional structure is fundamental to elucidating its properties and function. While standard techniques like NMR and mass spectrometry are routine, future research on this compound and its derivatives will benefit from more advanced analytical methods.
X-Ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of molecular structure, including bond lengths, angles, and intermolecular interactions in the solid state. mdpi.commdpi.com This technique is invaluable for confirming the regioselectivity of new synthetic reactions and understanding crystal packing, which is crucial for materials science applications. researchgate.net
Multi-dimensional NMR Spectroscopy: Advanced NMR techniques (e.g., COSY, HSQC, HMBC) are essential for the complete structural elucidation of complex benzothiophene derivatives, allowing for unambiguous assignment of all proton and carbon signals.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are critical for confirming the elemental composition of newly synthesized compounds. nih.gov Techniques like MALDI-HRMS are also useful for characterizing larger, more complex structures. researchgate.net
Steady-State and Time-Resolved Spectroscopy: Techniques like fluorescence spectroscopy and laser flash photolysis can be used to investigate the photophysical properties of benzothiophene derivatives. nih.gov Understanding these properties is essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs). researchgate.netmdpi.com
Integrated Computational and Experimental Approaches
The synergy between computational chemistry and experimental work is accelerating the pace of discovery in chemical sciences. For this compound, this integrated approach can guide the design of new molecules with desired properties and provide deeper insight into experimental observations.
Density Functional Theory (DFT): DFT calculations are used to predict molecular geometries, electronic structures, and spectroscopic properties. mdpi.comorientjchem.org By calculating parameters like HOMO-LUMO energy gaps, researchers can estimate the chemical reactivity and kinetic stability of new derivatives. mdpi.comorientjchem.org Comparing calculated spectra (e.g., UV-Vis) with experimental data helps to validate the computational models and assign electronic transitions. mdpi.com
Molecular Docking: In drug discovery, molecular docking is a powerful tool for predicting how a molecule binds to a biological target, such as an enzyme or receptor. ijpsjournal.comresearchgate.net This method can be used to screen virtual libraries of this compound derivatives against various disease targets, prioritizing the most promising candidates for synthesis and biological testing. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. By integrating experimental data with computed molecular descriptors, researchers can build predictive models to guide the design of more potent analogs.
Machine Learning (ML): Emerging ML techniques can be trained on existing experimental and computational data to predict the properties of new, unsynthesized molecules. researchgate.net This approach can efficiently screen vast chemical spaces to identify promising benzothiophene-based chromophores for materials applications or drug candidates. researchgate.net
| Computational Tool | Application in Benzothiophene Research | Predicted Properties |
| Density Functional Theory (DFT) | Elucidating electronic structure and reactivity. | HOMO-LUMO gap, UV-Vis absorption maxima, Molecular Electrostatic Potential (MEP). mdpi.commdpi.com |
| Molecular Docking | Predicting binding modes to biological targets. | Binding affinity (kcal/mol), intermolecular interactions (e.g., hydrogen bonds). nih.govresearchgate.net |
| Hirshfeld Surface Analysis | Visualizing and quantifying intermolecular interactions. | Identification of key interactions in crystal packing (e.g., N–H⋯O, C–H⋯S). mdpi.com |
| Machine Learning (ML) | Screening chemical space for desired properties. | Absorption/emission wavelengths, photovoltaic performance. researchgate.net |
Exploration of New Biological Targets and Disease Indications
Benzothiophene derivatives are recognized as "privileged structures" in medicinal chemistry, exhibiting a remarkable diversity of pharmacological effects. researchgate.netrsc.org While activities like anticancer, antimicrobial, and anti-inflammatory are well-documented, future research will aim to explore novel therapeutic applications for compounds derived from this compound. benthamdirect.comnih.gov
Targeting Novel Cancer Pathways: Research is moving beyond general cytotoxicity to targeting specific pathways involved in cancer progression. For instance, benzothiophene 1,1-dioxide derivatives have been identified as potent inhibitors of STAT3, a key protein in cell proliferation and survival pathways. researchgate.net Future work could involve modifying this compound to target other critical cancer-related proteins.
Neurodegenerative Diseases: There is growing interest in developing treatments for conditions like Alzheimer's and Parkinson's disease. Some benzothiophene derivatives have shown potential as cognition-enhancing agents or cholinesterase inhibitors, suggesting a possible role in managing these complex disorders. nih.govresearchgate.net
Infectious Diseases: The rise of antimicrobial resistance necessitates the discovery of new antibiotics. nih.gov Benzothiophene acylhydrazones have shown promise against multidrug-resistant Staphylococcus aureus (MRSA), indicating that this scaffold can be optimized to combat resistant pathogens. nih.gov
Metabolic Disorders: Benzothiophene derivatives have been investigated for their antidiabetic properties, with some compounds showing potent inhibition of enzymes like α-amylase. researchgate.net This opens the door for developing new therapies for diabetes and related metabolic conditions.
Central Nervous System (CNS) Disorders: Recent studies have explored benzothiophene analogues as selective ligands for dopamine receptors, with potential applications in treating drug addiction. nih.gov
| Biological Activity | Potential Disease Indication | Example Target |
| Anticancer | Various Cancers (Breast, Liver, Colon) | STAT3, Estrogen Receptors, Kinases rsc.orgresearchgate.net |
| Antimicrobial | Multidrug-Resistant Bacterial Infections | Bacterial cell wall synthesis, DNA gyrase nih.gov |
| Anti-inflammatory | Inflammatory Diseases | 5-lipoxygenase, Cyclooxygenase (COX) researchgate.net |
| Antidiabetic | Diabetes Mellitus | α-amylase, α-glucosidase researchgate.net |
| Neuroprotective | Alzheimer's Disease, Drug Addiction | Cholinesterases, Dopamine D3 Receptor nih.govnih.gov |
| Antitubercular | Tuberculosis | Mycobacterium tuberculosis growth pathways researchgate.net |
Sustainable and Green Chemistry Approaches in Benzothiophene Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. The future synthesis of this compound and its derivatives will need to incorporate more sustainable practices to minimize environmental impact. proquest.com
Use of Greener Solvents: A major goal is to replace hazardous petroleum-based solvents. Research into performing reactions in water, often with the aid of surfactants to create micellar media, is a promising direction for metal-catalyzed benzothiophene synthesis. proquest.com
Catalyst Reusability: The development of heterogeneous catalysts that can be easily recovered and reused is crucial for making synthetic processes more economical and sustainable. mdpi.com
Energy Efficiency: Employing reaction conditions that require less energy, such as photocatalytic reactions that proceed at room temperature, aligns with the principles of green chemistry. acs.orgorganic-chemistry.org This is in contrast to many traditional methods that require high temperatures. nih.gov
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. proquest.com One-pot and domino reactions are inherently more atom-economical as they reduce the number of isolation and purification steps. morressier.com
Renewable Feedstocks: While a long-term goal, future research may explore pathways to synthesize the benzothiophene core from renewable, non-petroleum-based starting materials. proquest.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 1-benzothiophene-4-carboxylate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via esterification of 1-benzothiophene-4-carboxylic acid using methanol under acid catalysis (e.g., H₂SO₄ or HCl). Reaction efficiency depends on temperature control (60–80°C) and stoichiometric ratios. Purity is verified via melting point analysis (compare with literature values, e.g., analogous compounds in show mp ranges like 58–63°C) and chromatographic methods (HPLC, TLC). For optimization, use kinetic studies to identify rate-limiting steps and adjust solvent polarity (e.g., dichloromethane vs. THF) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assign peaks using DEPT and COSY for structural confirmation. Discrepancies in chemical shifts may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or impurities (e.g., unreacted starting material).
- FT-IR : Confirm ester (C=O at ~1700 cm⁻¹) and benzothiophene (C-S at ~700 cm⁻¹) functional groups.
- Mass Spectrometry (MS) : Validate molecular ion peaks (M⁺) and fragmentation patterns. Cross-reference with computational predictions (e.g., DFT in ) to resolve ambiguities .
Q. What safety protocols should be followed during handling and disposal of this compound?
- Methodological Answer : Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact. Waste must be segregated into halogenated solvent containers if reacted with chlorinated reagents. Collaborate with certified waste management services for incineration, as highlighted in for similar esters .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) with the B3LYP functional and 6-31G(d,p) basis set can model HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices to predict electrophilic/nucleophilic sites. Compare computed UV-Vis spectra with experimental data to validate electronic transitions. Studies in used similar approaches for ethyl ester derivatives .
Q. What strategies address contradictions in catalytic activity data during benzothiophene functionalization reactions?
- Methodological Answer : Contradictions may arise from catalyst loading (e.g., Pd vs. Cu) or solvent polarity effects. Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst ratio) and identify optimal conditions. Statistical tools like ANOVA can isolate significant variables, as emphasized in ’s experimental design principles .
Q. How does adsorption of this compound on indoor surfaces influence its environmental fate in air quality studies?
- Methodological Answer : Conduct microspectroscopic imaging (e.g., ToF-SIMS or AFM) to analyze adsorption kinetics on materials like glass or polymers. ’s approach to surface-organic compound interactions can be adapted, focusing on oxidation pathways under UV/ozone exposure .
Q. What advanced purification techniques resolve co-eluting impurities in this compound synthesis?
- Methodological Answer : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile). For persistent impurities, recrystallize using mixed solvents (e.g., ethanol/water). ’s impurity profiling for carboxylate derivatives provides a reference framework .
Data Analysis and Experimental Design
Q. How should researchers design kinetic studies to evaluate the stability of this compound under varying pH conditions?
- Methodological Answer : Use pseudo-first-order kinetics in buffered solutions (pH 2–12). Monitor degradation via UV-Vis at λ_max (~270 nm for benzothiophene derivatives). Rate constants (k) and half-life (t₁/₂) calculations follow Arrhenius equations. ’s emphasis on variable analysis ensures robust experimental design .
Q. What statistical methods are appropriate for comparing the bioactivity of this compound derivatives?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (logP, polar surface area) with bioactivity data. Use t-tests with Bonferroni correction for pairwise comparisons, ensuring p < 0.05 significance. ’s DFT-derived parameters can supplement structural datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
